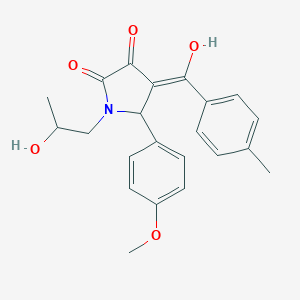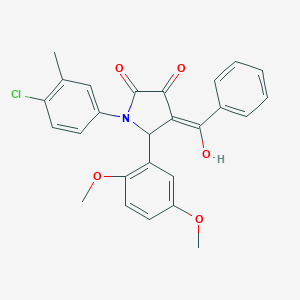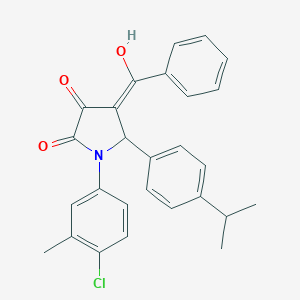![molecular formula C17H22N2O4 B282262 4-acetyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282262.png)
4-acetyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetyl group, a dimethylamino propyl chain, and hydroxyphenyl and hydroxy groups attached to a pyrrolone ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting with the preparation of the pyrrolone ring. One common method involves the condensation of appropriate carboxylic acid hydrazides with aldehydes, followed by cyclization with acetic anhydride . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-acetyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the acetyl group can produce alcohols.
Applications De Recherche Scientifique
4-acetyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-acetyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets. The hydroxy and acetyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The dimethylamino propyl chain can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-acetyl-1,3,4-oxadiazoline derivatives: These compounds share the acetyl group and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Coumarin derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities, including anticoagulant and anti-inflammatory effects.
Uniqueness
What sets 4-acetyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H22N2O4 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-acetyl-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-hydroxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H22N2O4/c1-11(20)14-15(12-5-7-13(21)8-6-12)19(17(23)16(14)22)10-4-9-18(2)3/h5-8,15,21-22H,4,9-10H2,1-3H3 |
Clé InChI |
XZRSYQCFTDHLTR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)O)CCCN(C)C)O |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)O)CCCN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282183.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)





![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)




